Piperidino(10-piperidino-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)methanone
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Overview
Description
Piperidino(10-piperidino-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)methanone is a complex organic compound that belongs to the class of dibenzazepines This compound is characterized by its unique structure, which includes a piperidine ring and a dibenzazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidino(10-piperidino-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)methanone typically involves the reaction of 10,11-dihydro-5H-dibenzo[b,f]azepine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
Piperidino(10-piperidino-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted dibenzazepines.
Scientific Research Applications
Piperidino(10-piperidino-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Piperidino(10-piperidino-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)methanone involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis. The exact molecular pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Piperidino(10-piperidino-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)methanone can be compared with other similar compounds, such as:
10,11-Dihydro-5H-dibenz[b,f]azepine: Similar core structure but lacks the piperidine ring.
Iminodibenzyl: Another dibenzazepine derivative with different substituents.
Desipramine: A tricyclic antidepressant with a similar dibenzazepine core.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H31N3O |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
piperidin-1-yl-(5-piperidin-1-yl-5,6-dihydrobenzo[b][1]benzazepin-11-yl)methanone |
InChI |
InChI=1S/C25H31N3O/c29-25(27-17-9-2-10-18-27)28-22-13-5-3-11-20(22)19-24(26-15-7-1-8-16-26)21-12-4-6-14-23(21)28/h3-6,11-14,24H,1-2,7-10,15-19H2 |
InChI Key |
SBFGDCIELZYFGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2CC3=CC=CC=C3N(C4=CC=CC=C24)C(=O)N5CCCCC5 |
Origin of Product |
United States |
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